molecular formula C18H20N4O2S B083281 Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- CAS No. 13486-43-6

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-

Cat. No. B083281
CAS RN: 13486-43-6
M. Wt: 356.4 g/mol
InChI Key: UDACKEZLXLPHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-, also known as Ethyl Red, is a pH indicator that is commonly used in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology. In

Scientific Research Applications

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red is widely used as a pH indicator in scientific research. It is commonly used in the study of enzyme kinetics, protein structure, and protein-protein interactions. Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red is also used in the development of biosensors for the detection of various analytes, including glucose and lactate. Additionally, Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red has been used as a fluorescent probe for the detection of reactive oxygen species.

Mechanism Of Action

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red works by changing color in response to changes in pH. In acidic environments, Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red appears yellow, while in basic environments, it appears red. This color change is due to the protonation and deprotonation of the benzothiazole ring in Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red.

Biochemical And Physiological Effects

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and is generally safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red as a pH indicator is that it has a wide pH range of 3.0-5.2. This makes it useful for a variety of experiments. Additionally, Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red is relatively stable and does not degrade quickly, allowing for long-term experiments. However, one limitation of Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red is that it is not very sensitive, meaning that small changes in pH may not be detectable.

Future Directions

There are several future directions for the use of Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red in scientific research. One area of interest is the development of new biosensors using Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red as a pH indicator. Additionally, Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red could be used in the development of new fluorescent probes for the detection of other analytes. Finally, further research could be done to optimize the synthesis method for Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red, potentially leading to higher yields or lower costs.

Synthesis Methods

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red is synthesized by reacting 2-amino-6-methoxybenzothiazole with 4-nitrobenzenediazonium chloride, followed by reaction with ethyl 4-aminobenzoate. The resulting compound is then reduced to form Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red. This synthesis method is well-established and yields Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]- Red in high purity.

properties

CAS RN

13486-43-6

Product Name

Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C18H20N4O2S/c1-3-22(10-11-23)14-6-4-13(5-7-14)20-21-18-19-16-9-8-15(24-2)12-17(16)25-18/h4-9,12,23H,3,10-11H2,1-2H3

InChI Key

UDACKEZLXLPHBN-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC

Other CAS RN

13486-43-6

Origin of Product

United States

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